molecular formula C11H8O3 B6377454 4-(Furan-2-yl)-2-hydroxybenzaldehyde CAS No. 1261943-30-9

4-(Furan-2-yl)-2-hydroxybenzaldehyde

Cat. No.: B6377454
CAS No.: 1261943-30-9
M. Wt: 188.18 g/mol
InChI Key: HIBDUKJERQBCPW-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-hydroxybenzaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a benzaldehyde moiety, with a hydroxyl group at the ortho position relative to the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-hydroxybenzaldehyde and a furan derivative. This method requires the use of a palladium catalyst, a base, and a suitable ligand to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: 4-(Furan-2-yl)-2-hydroxybenzoic acid.

    Reduction: 4-(Furan-2-yl)-2-hydroxybenzyl alcohol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

4-(Furan-2-yl)-2-hydroxybenzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is utilized in the development of organic materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and hydroxyl group play crucial roles in binding to the target site, while the aldehyde group may undergo chemical modifications that enhance its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the furan ring, making it less versatile in certain applications.

    Furan-2-carbaldehyde: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity.

    4-(Furan-2-yl)benzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

4-(Furan-2-yl)-2-hydroxybenzaldehyde is unique due to the presence of both the furan ring and the hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(furan-2-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBDUKJERQBCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685021
Record name 4-(Furan-2-yl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-30-9
Record name 4-(Furan-2-yl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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